8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Description

Structural Classification and Nomenclature

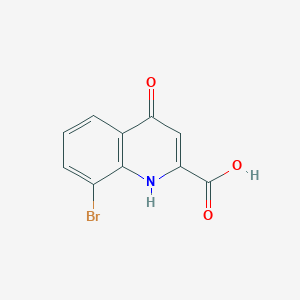

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 2-position of the heterocyclic ring. Its systematic IUPAC name is 8-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , reflecting the ketone group at position 4 (oxo) and the partially reduced quinoline backbone (1,4-dihydro). The molecular formula is C₁₀H₆BrNO₃ , with a molecular weight of 268.06 g/mol.

The compound’s structure combines aromatic and heterocyclic features:

Alternative names include 8-bromo-4-hydroxyquinoline-2-carboxylate and 2-carboxy-8-bromo-4-hydroxyquinoline, though these are less commonly used.

Historical Context and Discovery

The parent compound, 8-hydroxyquinoline, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl via decarboxylation of oxycinchoninic acid. Brominated derivatives emerged later as part of efforts to modify quinoline’s biological and chemical properties. The specific synthesis of this compound likely originated in the mid-20th century, paralleling advancements in halogenation techniques for heterocycles.

Key milestones include:

- Bromination methods : Early approaches used bromine in acidic media to introduce bromine at the 8-position of 4-hydroxyquinoline-2-carboxylic acid.

- Modern synthesis : Improved regioselectivity achieved via catalytic bromination or directed ortho-metalation strategies.

The compound’s discovery aligns with broader trends in medicinal chemistry, where quinoline derivatives were explored for antimicrobial and anticancer applications.

Significance in Heterocyclic and Medicinal Chemistry

This compound serves as a versatile scaffold in organic and medicinal chemistry due to its multifunctional structure:

Heterocyclic Chemistry

- Chelation properties : The hydroxyl and carboxylic acid groups enable metal coordination, mimicking natural siderophores.

- Synthetic intermediate : Used to prepare complex molecules via:

Medicinal Chemistry

- Antimicrobial activity : Quinoline derivatives inhibit bacterial growth by disrupting DNA gyrase or iron uptake.

- Anticancer potential : Structural analogs interfere with mitochondrial function in cancer cells.

- Structure-activity relationship (SAR) studies : Modifications at positions 2, 4, and 8 optimize bioavailability and target binding.

Recent studies highlight its role in developing protease inhibitors and kinase-targeted therapies, underscoring its relevance in drug discovery.

Properties

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPEZFQNJXXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431503 | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-71-7 | |

| Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 8-Bromo-4-hydroxyquinoline-2-carboxylic acid can undergo oxidation to form quinone derivatives.

Reduction: The compound can be reduced to form various hydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

8-Bromo-4-hydroxyquinoline-2-carboxylic acid and its derivatives have shown promising anticancer properties. Research indicates that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of 8-hydroxyquinoline have exhibited significant activity against breast cancer cell lines such as MCF-7 and A-549, with IC50 values ranging from 26.30 to 63.75 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that hybrid molecules combining 8-hydroxyquinoline with ciprofloxacin displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 4–16 µg/mL . This suggests that the incorporation of 8-bromo-4-hydroxyquinoline into antibiotic frameworks could yield new broad-spectrum antibacterial agents.

Neuropharmacology

Inhibition of Enzymes Related to Neurodegeneration

Research has highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. Compounds derived from this structure exhibited IC50 values ranging from 8.80 to 26.50 µM, indicating their potential as therapeutic agents for cognitive disorders .

Coordination Chemistry

Molybdophore Applications

Recent studies have explored the use of this compound as a molybdophore, which is a ligand that can bind molybdenum ions in aqueous solutions. This property is crucial for understanding the compound's role in biological systems and its potential applications in biochemistry . The coordination behavior of this compound was studied through various techniques, including UV/Vis spectrophotometry and cyclic voltammetry, revealing its effectiveness in sequestering molybdate ions .

Material Science

Synthesis of Novel Materials

The unique chemical properties of this compound have led to its use in the synthesis of novel materials with potential applications in electronics and photonics. Its derivatives have been explored for their ability to form complexes with metal ions, which can be utilized in sensor technologies and catalysis.

Case Studies

Biological Activity

8-Bromo-4-hydroxyquinoline-2-carboxylic acid (8-Br-4-HQCA) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 8-Br-4-HQCA, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in drug development.

8-Br-4-HQCA can be synthesized through various methods, including the bromination of 4-hydroxyquinoline-2-carboxylic acid. The introduction of bromine at the 8-position enhances the compound's lipophilicity and may influence its biological interactions. The synthesis process typically involves:

- Bromination : Reacting 4-hydroxyquinoline-2-carboxylic acid with bromine in an appropriate solvent.

- Purification : Using recrystallization or chromatography to obtain pure 8-Br-4-HQCA.

Antimicrobial Activity

8-Br-4-HQCA exhibits significant antimicrobial properties against various pathogens. Research has shown that derivatives of hydroxyquinoline compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, the compound demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

The efficacy against resistant strains suggests that 8-Br-4-HQCA could be a valuable candidate in addressing antibiotic resistance .

Anticancer Activity

The anticancer potential of 8-Br-4-HQCA has also been investigated. In vitro studies indicate that it affects cancer cell proliferation by inducing apoptosis in various cancer cell lines, including HeLa cells. The compound's mechanism appears to involve the chelation of essential metal ions, disrupting cellular processes critical for tumor growth .

A notable study reported that derivatives containing the hydroxyquinoline moiety showed selective inhibition of fructose 1,6-bisphosphate aldolase (FBA), an enzyme crucial for cancer metabolism. This selectivity suggests a targeted approach to cancer therapy using 8-Br-4-HQCA .

Antioxidant Activity

Antioxidant properties are another significant aspect of 8-Br-4-HQCA's biological profile. The compound has been shown to scavenge free radicals effectively, which is vital for protecting cells from oxidative stress. Studies utilizing the ABTS assay demonstrated that certain derivatives exhibited antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various quinoline derivatives against multi-drug resistant strains. The results indicated that modifications at the bromine position enhanced antibacterial activity, with specific derivatives achieving MIC values lower than those of standard treatments .

- Cancer Cell Studies : Research involving HeLa cells revealed that treatment with 8-Br-4-HQCA led to significant reductions in cell viability at concentrations ranging from 10 µM to 100 µM, indicating dose-dependent effects on cancer cell proliferation .

- Antioxidant Assessment : In a comparative analysis of antioxidant activities among several quinoline derivatives, 8-Br-4-HQCA was highlighted for its ability to inhibit lipid peroxidation effectively, contributing to its potential therapeutic applications in diseases linked to oxidative damage .

Comparison with Similar Compounds

Structural Variations

Key structural differences among brominated quinoline derivatives arise from substituent positions and types:

Physical and Chemical Properties

- Melting/Boiling Points: 8-Bromo-2-chloroquinoline-4-carboxylic acid: Boiling point 420.98°C, density 1.82 g/cm³ . Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate: Detailed in tables covering purity (>98%), melting point (~150–155°C), and solubility in organic solvents .

- Reactivity: Bromine atoms in 6-Bromo-2-hydroxyquinoline-4-carboxylic acid facilitate Suzuki-Miyaura cross-coupling, enabling carbon-carbon bond formation .

Q & A

Q. Reaction Optimization :

- Vary catalysts (e.g., transition metals like Pd for cross-coupling reactions) to improve bromine retention during functionalization .

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates .

Protection-Deprotection : Temporarily protect the hydroxyl and carboxylic acid groups using tert-butyldimethylsilyl (TBS) or methyl esters to prevent side reactions during bromination .

Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure derivatives. Monitor by TLC using UV visualization .

Q. How can researchers address conflicting bioactivity data for this compound in antimicrobial assays?

- Methodological Answer :

- Assay Standardization :

Use consistent microbial strains (e.g., ATCC controls) and culture conditions (pH, temperature) to minimize variability .

Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate results.

- Compound Purity : Verify purity via HPLC (>95%) to rule out impurities skewing activity .

- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or cocrystallization with salicylic acid to enhance aqueous solubility, which may improve bioavailability .

Q. What crystallographic techniques are effective for analyzing intermolecular interactions in this compound cocrystals?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve hydrogen-bonding networks between the carboxylic acid group and coformers (e.g., nicotinamide). Measure bond distances (e.g., O–H···N < 2.0 Å) to confirm interactions .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (Mercury® software) to validate cocrystal formation .

Data Analysis and Validation

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

Calibration Curves : Prepare standards in the matrix (e.g., serum or bacterial lysate) to assess linearity (R² > 0.995) across expected concentrations.

Recovery Studies : Spike known quantities into samples and calculate recovery rates (target: 90–110%) to evaluate matrix effects.

Inter-Day Precision : Analyze triplicates over three days; report relative standard deviation (RSD < 5%) .

Synthesis and Mechanistic Studies

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The hydroxyl group at position 4 directs bromine to the electron-rich position 8 via resonance activation. Computational studies (DFT calculations) can map electron density to predict reactivity .

- Competitive Pathways : Monitor byproducts (e.g., dibrominated analogs) via LC-MS to identify competing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.